molecular formula C35H49NO10 B1257457 Crassicauline A

Crassicauline A

Cat. No.: B1257457
M. Wt: 643.8 g/mol
InChI Key: GAZDXIGXYWVWQX-QVAFJCLZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Crassicauline A can be synthesized from yunaconitine, another diterpenoid alkaloid found in Aconitum species. The synthesis involves two main steps:

Industrial Production Methods: The industrial production of this compound is more challenging due to its low natural abundance. the partial synthesis from yunaconitine offers a more cost-effective and higher-yielding method compared to other complex synthesis routes .

Chemical Reactions Analysis

Types of Reactions: Crassicauline A undergoes various chemical reactions, including:

    Oxidation: Hydroxylation at specific positions on the molecule.

    Reduction: Hydrogenation to modify its structure.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

    Oxidation: Often involves reagents like thionyl chloride for dehydration.

    Reduction: Hydrogen gas in the presence of a catalyst for hydrogenation.

Major Products:

Scientific Research Applications

Crassicauline A has a wide range of applications in scientific research:

Mechanism of Action

Crassicauline A exerts its effects primarily through its interaction with the nervous system. It acts on specific molecular targets, including sodium channels, to modulate pain signals. The hydroxylation metabolism of this compound in the liver also plays a role in its bioactivation and elimination .

Comparison with Similar Compounds

Properties

Molecular Formula

C35H49NO10

Molecular Weight

643.8 g/mol

IUPAC Name

[(1S,2R,3R,4R,5S,6S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate

InChI

InChI=1S/C35H49NO10/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(46-19(2)37,26(29(35)36)27(44-7)28(32)35)25(22)30(33)45-31(38)20-9-11-21(41-4)12-10-20/h9-12,22-30,39H,8,13-18H2,1-7H3/t22-,23+,24+,25-,26+,27+,28-,29?,30-,32+,33+,34-,35+/m1/s1

InChI Key

GAZDXIGXYWVWQX-QVAFJCLZSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC

Synonyms

crassicauline A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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